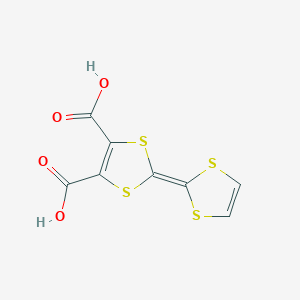
2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid is a compound with a unique structure that includes multiple sulfur atoms and carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid typically involves the reaction of 1,3-dithiol-2-thione with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, esters, and amides.
Applications De Recherche Scientifique
2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors and other electronic devices due to its unique electronic properties.
Materials Science: It is explored for its potential in creating new materials with specific electronic and optical properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules with desired properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid involves its interaction with molecular targets through its sulfur atoms and carboxylic acid groups. These interactions can modulate electronic properties and influence various pathways in biological systems. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{3-[2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]phenyl}propanedinitrile
- 2-(2H-1,3-dithiol-2-ylidene)-N-{4-[tris({4-[2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4-amido]phenyl})methyl]phenyl}-2H-1,3-dithiole-4-carboxamide
Uniqueness
2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4,5-dicarboxylic acid stands out due to its multiple sulfur atoms and carboxylic acid groups, which confer unique electronic properties. These properties make it particularly valuable in the development of advanced materials and electronic devices .
Propriétés
Numéro CAS |
106206-94-4 |
|---|---|
Formule moléculaire |
C8H4O4S4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-4(6(11)12)16-8(15-3)7-13-1-2-14-7/h1-2H,(H,9,10)(H,11,12) |
Clé InChI |
UMDMIMMBCILMNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C2SC(=C(S2)C(=O)O)C(=O)O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


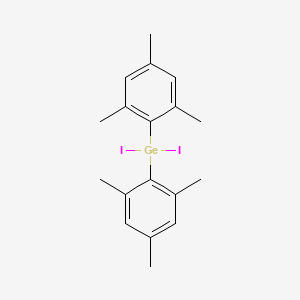
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
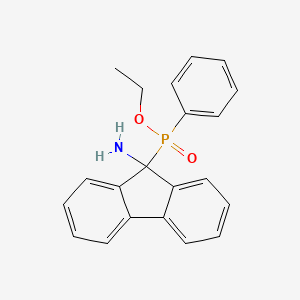
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
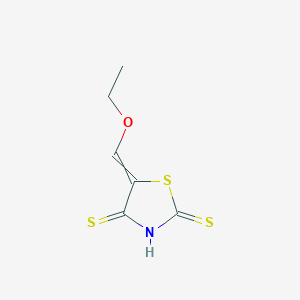
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
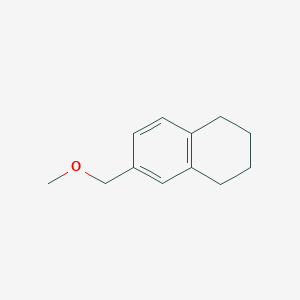
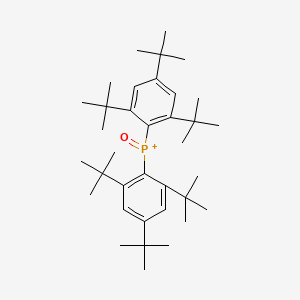
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
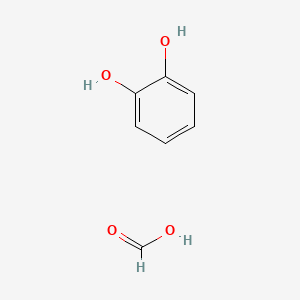
![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)
